4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine;oxalic acid
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Overview
Description
4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a naphthalen-2-yloxyethoxy group, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperidine with 2-(2-naphthalen-2-yloxy)ethanol under specific conditions to form the desired product. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthalen-2-yloxyethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups attached to the piperidine or naphthalene moieties.
Scientific Research Applications
4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
4-Methyl-1-(2-naphthalen-2-yl-2-oxo-ethyl)pyridinium, bromide: Another compound with a similar naphthalene moiety.
Uniqueness
4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a naphthalen-2-yloxyethoxy group sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.C2H2O4/c1-17-8-10-21(11-9-17)12-13-22-14-15-23-20-7-6-18-4-2-3-5-19(18)16-20;3-1(4)2(5)6/h2-7,16-17H,8-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALBUSMAYAZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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